molecular formula C10H12N4NaO14P3 B13832486 Inosine 5'-triphosphate-2',3'-dialdehyde

Inosine 5'-triphosphate-2',3'-dialdehyde

Cat. No.: B13832486
M. Wt: 528.13 g/mol
InChI Key: AARRPOGBNIEWBY-LEUCUCNGSA-M
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Description

Inosine 5’-triphosphate-2’,3’-dialdehyde is a chemically modified nucleoside triphosphate It is derived from inosine 5’-triphosphate, where the 2’ and 3’ hydroxyl groups are oxidized to form dialdehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Inosine 5’-triphosphate-2’,3’-dialdehyde is typically synthesized through the periodate oxidation of inosine 5’-triphosphate. The reaction involves treating inosine 5’-triphosphate with sodium periodate under controlled conditions to selectively oxidize the 2’ and 3’ hydroxyl groups to aldehyde groups .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Inosine 5’-triphosphate-2’,3’-dialdehyde can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.

Common Reagents and Conditions

    Oxidation: Sodium periodate is commonly used for the initial oxidation.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Amines or hydrazines can be used to form Schiff bases or hydrazones.

Major Products

    Oxidation: Inosine 5’-triphosphate-2’,3’-dicarboxylic acid.

    Reduction: Inosine 5’-triphosphate.

    Substitution: Schiff bases or hydrazones of inosine 5’-triphosphate.

Scientific Research Applications

Inosine 5’-triphosphate-2’,3’-dialdehyde has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of inosine 5’-triphosphate-2’,3’-dialdehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophiles in proteins and nucleic acids, potentially inhibiting their function. This property makes it useful in studying enzyme mechanisms and as a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    Inosine 5’-triphosphate: The parent compound, lacking the dialdehyde groups.

    Guanosine 5’-triphosphate: Another nucleoside triphosphate with similar biochemical properties.

    Adenosine 5’-triphosphate: A widely studied nucleoside triphosphate with key roles in cellular energy transfer.

Uniqueness

Inosine 5’-triphosphate-2’,3’-dialdehyde is unique due to the presence of the dialdehyde groups, which confer distinct chemical reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly valuable in biochemical research and potential therapeutic applications .

Properties

Molecular Formula

C10H12N4NaO14P3

Molecular Weight

528.13 g/mol

IUPAC Name

sodium;[hydroxy-[hydroxy-[(2R)-3-oxo-2-[(1S)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H13N4O14P3.Na/c15-1-6(3-25-30(21,22)28-31(23,24)27-29(18,19)20)26-7(2-16)14-5-13-8-9(14)11-4-12-10(8)17;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);/q;+1/p-1/t6-,7-;/m0./s1

InChI Key

AARRPOGBNIEWBY-LEUCUCNGSA-M

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O.[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O.[Na+]

Origin of Product

United States

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